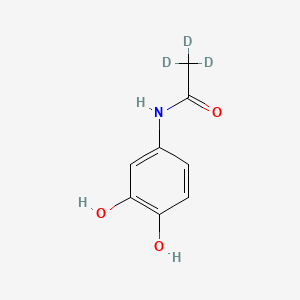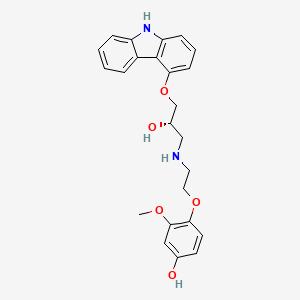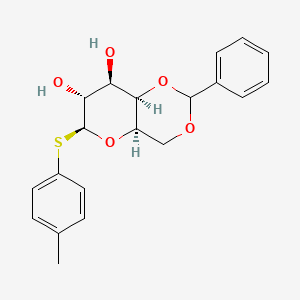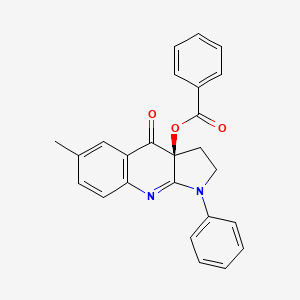![molecular formula C13H22N5O4P B561976 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine CAS No. 1020719-38-3](/img/structure/B561976.png)
9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine
Descripción general
Descripción
9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine is a chemical compound with the molecular formula C13H22N5O4P . It is also known by other names such as SCHEMBL1393452, FT-0666785, and FT-0666786 . This compound is used in biochemical research .
Molecular Structure Analysis
The molecular weight of 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine is 343.32 g/mol . The compound has a complex structure with a topological polar surface area of 114 Ų . It has 23 heavy atoms and one undefined atom stereocenter . The InChI representation of the molecule isInChI=1S/C13H22N5O4P/c1-4-21-23 (19,22-5-2)9-20-10 (3)6-18-8-17-11-12 (14)15-7-16-13 (11)18/h7-8,10H,4-6,9H2,1-3H3, (H2,14,15,16) . Physical And Chemical Properties Analysis
9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine has a molecular weight of 343.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has 9 rotatable bonds . Its exact mass and monoisotopic mass are both 343.14094120 g/mol . The compound has a complexity of 406 .Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics research to study protein interactions and functions. Its stable isotope labeling allows for precise tracking in mass spectrometry-based proteomic analysis . This aids in quantifying and identifying proteins in complex biological samples, providing insights into cellular processes and disease mechanisms.
Drug Development
In drug development, 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine serves as a reference compound for pharmacokinetic and pharmacodynamic studies . Its deuterated form can be used to analyze the metabolic pathways and half-life of related therapeutic agents, enhancing drug design and testing.
Molecular Biology
The compound is significant in molecular biology for studying DNA replication and repair mechanisms. It can act as a substrate or inhibitor for enzymes involved in nucleic acid metabolism, helping to elucidate the roles of these enzymes in genetic regulation and stability .
Diagnostic Research
In diagnostic research, it’s used as a calibration standard in the development of assays that detect and quantify nucleotide analogs . This is crucial for assays designed to measure therapeutic levels of antiviral or anticancer nucleotide analogs in patient samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine: is valuable in NMR spectroscopy due to its deuterated isotopes, which provide clearer signals and less noise compared to non-deuterated counterparts. This enhances the resolution of NMR spectra for structural analysis of molecules .
Chemical Education
In chemical education, this compound is used to demonstrate principles of isotopic labeling and its applications in research. It provides a practical example of how stable isotopes can be incorporated into molecules and detected analytically .
Reference Material for Quality Control
It serves as a high-quality reference material for quality control in laboratories, ensuring the accuracy and consistency of analytical methods used in research and diagnostics .
Proficiency Testing
Lastly, 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine is used in proficiency testing to evaluate the performance of laboratories in conducting specific analytical procedures. It helps in benchmarking and improving laboratory analytical skills .
Propiedades
IUPAC Name |
9-[1,1,2,3,3,3-hexadeuterio-2-(diethoxyphosphorylmethoxy)propyl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N5O4P/c1-4-21-23(19,22-5-2)9-20-10(3)6-18-8-17-11-12(14)15-7-16-13(11)18/h7-8,10H,4-6,9H2,1-3H3,(H2,14,15,16)/i3D3,6D2,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOFRXOOFANVPB-QIMZAQQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)OCP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661923 | |
| Record name | Diethyl ({[1-(6-amino-9H-purin-9-yl)(~2~H_6_)propan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine | |
CAS RN |
1020719-38-3 | |
| Record name | Diethyl ({[1-(6-amino-9H-purin-9-yl)(~2~H_6_)propan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol](/img/structure/B561895.png)
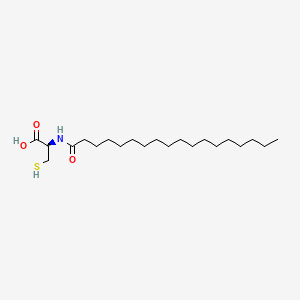
![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)
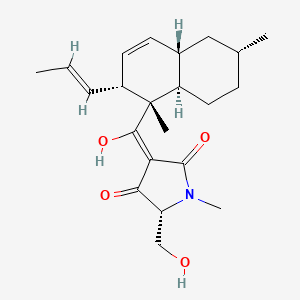


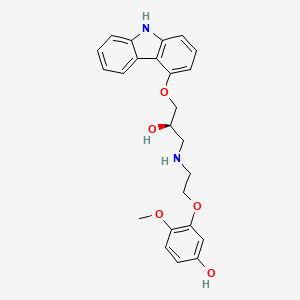
![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)
